

Definitive Structural Confirmation of 2-Fluoro-5-iodopyrimidine: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine

CAS No.: 697300-79-1

Cat. No.: B1442139

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Executive Summary: The Regioisomer Trap

In the synthesis of halogenated pyrimidines, particularly via nucleophilic aromatic substitution () or direct halogenation, the formation of regioisomers is a pervasive risk.[1] For **2-Fluoro-5-iodopyrimidine**, the primary structural threat is its isomer, 5-Fluoro-2-iodopyrimidine.[1]

While Mass Spectrometry (MS) can confirm the molecular weight (MW: 223.97), it fails to distinguish these isomers due to their identical elemental composition. This guide establishes a self-validating spectroscopic workflow, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the most efficient tool for definitive structural assignment, superior to the slower (though absolute) X-ray crystallography.[1]

Part 1: Comparative Analytical Matrix

The following matrix objectively compares available analytical techniques for confirming the **2-Fluoro-5-iodopyrimidine** structure.

Technique	Discriminatory Power	Throughput	Cost	Limitation
F NMR	High	Very High	Low	Requires reference shifts for absolute certainty.[1]
C NMR	Very High	Medium	Low	Requires sufficient concentration; long acquisition for quaternary carbons.
H NMR	Medium	High	Low	Pyrimidine protons are often singlets/doublets; chemical shift overlap is possible.[1]
GC-MS / LC-MS	Low	High	Medium	Cannot distinguish regioisomers (identical m/z). Fragmentation patterns are often too similar.
X-Ray Crystallography	Absolute	Low	High	Requires single crystal growth (days/weeks).

Recommendation: Use a combined

F /

C NMR protocol as the standard release test. Reserve X-ray crystallography only for primary reference standard qualification.

Part 2: The Structural Logic (Self-Validating Protocols)

To confirm the structure without an external reference standard, we rely on first-principles spectroscopy: Scalar Coupling (

) and the Heavy Atom Effect.[1]

The Fluorine "Fingerprint" (^1F NMR)

Fluorine chemical shifts are highly sensitive to electronic environments.[1]

- 2-Fluoro Position: The fluorine is adjacent to two nitrogen atoms.[1] This electron-deficient environment typically causes a downfield shift.
- 5-Fluoro Position: The fluorine is adjacent to carbons.[1][2] This is relatively shielded compared to the 2-position.[1]

Carbon-Fluorine Coupling (^{13}C NMR)

This is the definitive "smoking gun." We utilize the magnitude of the one-bond coupling constant (

) and the location of the Iodine atom.

- Target (2-F, 5-I): The carbon attached to Fluorine is C2.[1] C2 is flanked by two Nitrogens.[1]
- Isomer (5-F, 2-I): The carbon attached to Fluorine is C5.[1] C5 is flanked by two Carbons.[1]

Self-Validation Rule:

- Iodine Effect: Iodine exerts a massive shielding effect (Heavy Atom Effect), shifting the attached carbon significantly upfield (often < 100 ppm).[1]
- Confirmation: If the carbon doublet with the large

(~200 Hz) is in the typical C2 range (~160 ppm), it is the Target. If the Iodinated carbon (shielded, ~90 ppm) shows the large coupling, it is the Isomer.[1]

Part 3: Experimental Protocol

Reagents and Equipment[2][3][4]

- Solvent: DMSO-

or CDCl

(Must be anhydrous; 2-fluoropyrimidines are labile to hydrolysis).[1]

- Instrument: 400 MHz NMR or higher.

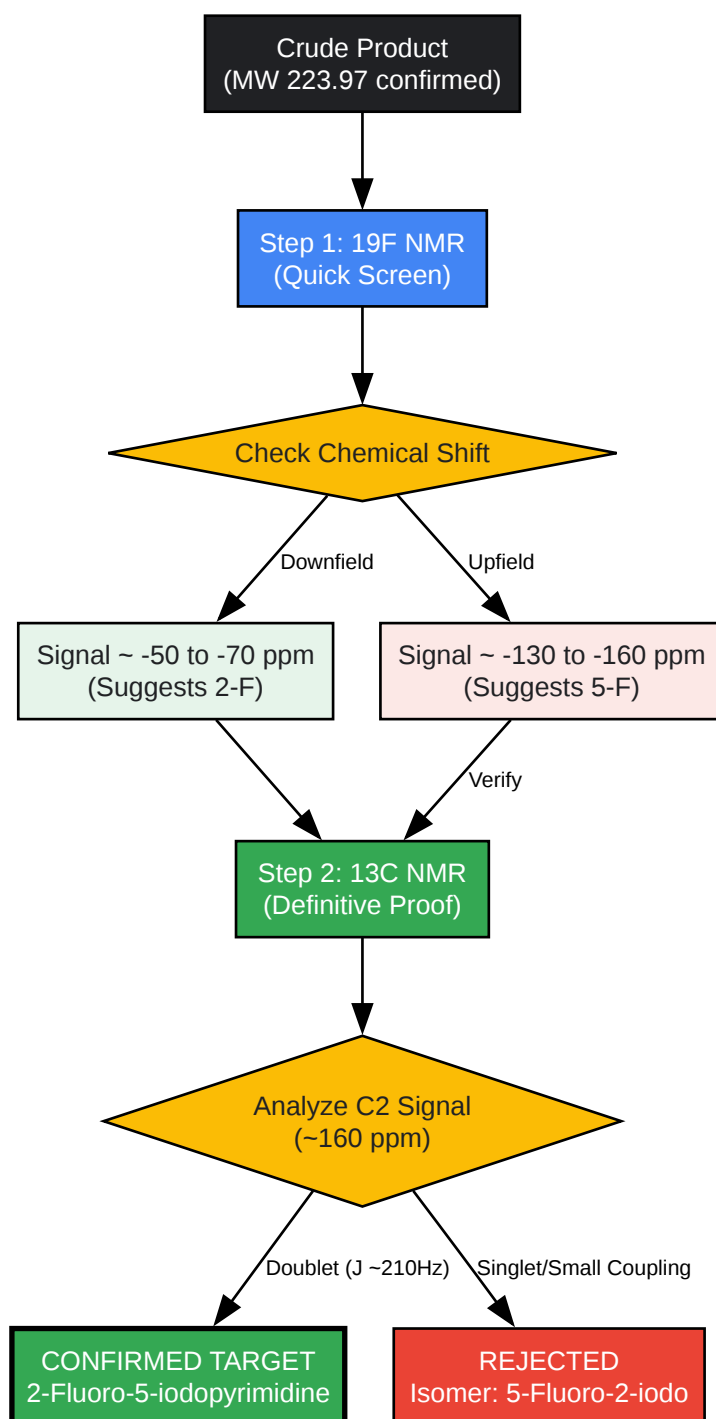
- Internal Standard:

-Trifluorotoluene (optional for

F referencing).[1]

Workflow Diagram

The following logic flow dictates the analytical decision process.



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Figure 1: Decision tree for spectroscopic confirmation of **2-Fluoro-5-iodopyrimidine**.

Part 4: Comparative Data Analysis

Use the table below to interpret your spectral data.

Table 1: Distinguishing the Target from the Isomer

Feature	Target: 2-Fluoro-5-iodopyrimidine	Isomer: 5-Fluoro-2-iodopyrimidine	Mechanism/Reasoning
F Shift	-50 to -70 ppm	-135 to -160 ppm	2-F is deshielded by adjacent Nitrogens. 5-F is shielded by adjacent Carbons.[1]
C2 Signal (C)	Doublet (160 ppm)	Singlet (or weak coupling) Shifted upfield by Iodine	In Target, F is attached to C2.[1] In Isomer, I is attached to C2.[1]
C5 Signal (C)	Singlet (90 ppm) Shifted upfield by Iodine	Doublet (150 ppm)	Iodine Heavy Atom Effect shields C5 in the Target.[1]
H NMR	H4/H6 are equivalent (Doublet,)	H4/H6 are equivalent (Doublet,)	Symmetry is identical, but coupling magnitude differs (vs).[1]

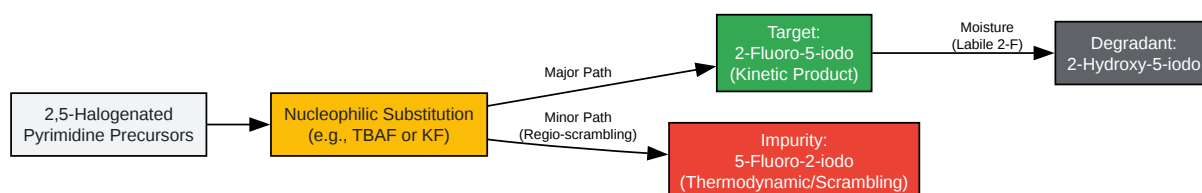
Detailed C NMR Interpretation (The "Self-Check")

- Locate C2: Look for the most downfield carbon signal (typically >155 ppm due to N-C=N deshielding).[1]
 - If it is a Doublet with a split of ~50-60 Hz (on a 100 MHz Carbon scale, Hz), the Fluorine is at position 2.
- Locate C5: Look for the most upfield aromatic carbon (typically <100 ppm).[1]
 - This upfield shift is caused by the Iodine atom attached directly to it.[1]

- If this signal is a Singlet (or has very small coupling), the Fluorine is not attached here.[1]
This confirms the Iodine is at position 5.

Part 5: Synthesis Pathway & Impurity Origins

Understanding where the isomer comes from aids in purification.[1]



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Figure 2: Synthesis and degradation pathways highlighting the origin of regioisomers.[1]

References

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